Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate

CAS No.: 2098133-09-4

Cat. No.: VC3135833

Molecular Formula: C12H17ClN4O2

Molecular Weight: 284.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098133-09-4 |

|---|---|

| Molecular Formula | C12H17ClN4O2 |

| Molecular Weight | 284.74 g/mol |

| IUPAC Name | tert-butyl 3-[(3-chloropyrazin-2-yl)amino]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)16-10-9(13)14-4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) |

| Standard InChI Key | FZGOFHUTHIWHPC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

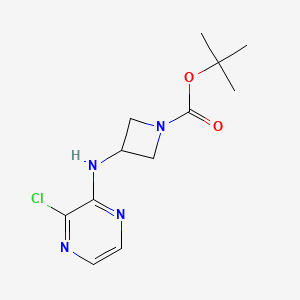

Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate consists of three main structural components:

-

A 3-substituted azetidine ring as the core scaffold

-

N-Boc (tert-butyloxycarbonyl) protection at the azetidine nitrogen

-

A 3-chloropyrazin-2-yl group connected via an NH linkage at the 3-position of the azetidine ring

The compound can be viewed as a derivative of tert-butyl 3-aminoazetidine-1-carboxylate, where the primary amine has undergone substitution with 3-chloropyrazine. The azetidine core provides a rigid three-dimensional scaffold, while the Boc protecting group offers temporary protection of the azetidine nitrogen during synthetic manipulations.

Physicochemical Properties

Based on structural similarity to tert-butyl 3-aminoazetidine-1-carboxylate and consideration of the additional chloropyrazine moiety, the following properties can be estimated:

The presence of the tert-butyloxycarbonyl (Boc) group provides protection for the azetidine nitrogen, which is a common strategy in synthetic organic chemistry to prevent unwanted reactions at this position. The chloropyrazine moiety introduces potential for hydrogen bonding interactions through its nitrogen atoms, while the chlorine atom provides a site for further functionalization through various chemical transformations.

Synthetic Approaches

Nucleophilic Aromatic Substitution Approach

A feasible synthetic route would involve nucleophilic aromatic substitution (SNAr) between tert-butyl 3-aminoazetidine-1-carboxylate and 2,3-dichloropyrazine:

-

Reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2,3-dichloropyrazine

-

Use of a suitable base (e.g., triethylamine, DIPEA) to neutralize the HCl formed

-

Selective substitution at the more reactive 2-position of the dichloropyrazine

The 2-position of the pyrazine ring is typically more reactive toward nucleophilic substitution due to the activation by the adjacent nitrogen atom, which would favor the formation of the desired product.

Palladium-Catalyzed Amination Approach

An alternative approach could utilize transition metal-catalyzed amination:

-

Palladium-catalyzed cross-coupling between 3-chloropyrazine and tert-butyl 3-aminoazetidine-1-carboxylate

-

Use of appropriate phosphine ligands to facilitate the coupling

-

Base-mediated coupling under suitable conditions

Key Reaction Conditions

Based on similar reactions involving tert-butyl 3-aminoazetidine-1-carboxylate, the following conditions might be appropriate for the synthesis:

Starting Material Properties

The key starting material, tert-butyl 3-aminoazetidine-1-carboxylate, has established synthetic routes and is commercially available. Its physical properties are well-documented:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 193269-78-2 | |

| Molecular Weight | 172.225 g/mol | |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 236.6±33.0°C at 760 mmHg | |

| Flash Point | 96.9±25.4°C | |

| Molecular Formula | C₈H₁₆N₂O₂ |

The reaction conditions for coupling this amine with other functional groups typically involve standard amide coupling conditions, which could be adapted for the nucleophilic aromatic substitution with chloropyrazine derivatives .

Analytical Characterization

Predicted ¹H NMR Spectroscopy

Key expected signals in the proton NMR spectrum would include:

| Structural Feature | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl group | 1.40-1.50 | singlet | 9H |

| Azetidine CH₂ groups | 3.80-4.30 | multiplet | 4H |

| Azetidine CH group | 4.40-4.70 | multiplet | 1H |

| NH group | 5.50-6.50 | broad singlet | 1H |

| Pyrazine protons | 7.60-8.50 | singlet/doublet | 2H |

This pattern would be consistent with the 1H NMR data reported for related Boc-protected azetidine compounds in the literature .

Mass Spectrometry

Expected mass spectral features:

| Ion Type | Expected m/z |

|---|---|

| [M+H]⁺ | 297.11 |

| [M+Na]⁺ | 319.09 |

| [M-C₄H₈+H]⁺ | 241.05 |

| [M-Boc+H]⁺ | 197.05 |

These fragmentation patterns would be characteristic for Boc-protected compounds, which typically show loss of the tert-butyl group (C₄H₈) or the entire Boc group under mass spectrometry conditions.

Chromatographic Analysis

For purification and analysis of tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate, the following chromatographic conditions might be suitable:

Similar purification procedures have been reported for related compounds synthesized from tert-butyl 3-aminoazetidine-1-carboxylate, using hexanes and ethyl acetate gradient systems .

Applications in Medicinal Chemistry

Structural Relevance in Drug Discovery

Tert-butyl 3-((3-chloropyrazin-2-yl)amino)azetidine-1-carboxylate contains several structural features that make it potentially valuable in medicinal chemistry:

Azetidine Scaffold

The azetidine ring is an important structural motif in medicinal chemistry for several reasons:

-

Its small, rigid ring structure provides a well-defined three-dimensional arrangement of substituents

-

The nitrogen atom can participate in hydrogen bonding interactions with biological targets

-

The constrained ring system can improve metabolic stability compared to acyclic analogs

Chloropyrazine Moiety

The chloropyrazine group also contributes significant pharmaceutical potential:

-

Pyrazine rings are found in various bioactive compounds and approved drugs

-

The chlorine substituent provides a handle for further derivatization via cross-coupling reactions

-

The nitrogen atoms of the pyrazine can serve as hydrogen bond acceptors in drug-target interactions

Compounds with structural similarities to pyrazines have been investigated as RNA-splicing modulators with potential applications in treating conditions like Huntington's disease, as mentioned in the research on structurally diverse HTT splicing modulators .

Chemical Reactivity and Derivatization

Boc Deprotection

The Boc protecting group can be readily removed under acidic conditions to generate the free azetidine nitrogen:

-

Treatment with trifluoroacetic acid (TFA) in dichloromethane (typical conditions: 1:1 TFA:DCM)

-

Reaction time of approximately 2-4 hours at room temperature

-

Expected yield of deprotection: >90%

This deprotection step is commonly performed for similar compounds, as described in the literature for various N-Boc protected amines .

Chlorine Substitution

The chlorine on the pyrazine ring provides an excellent handle for further functionalization:

Nucleophilic Substitution

Various nucleophiles can potentially replace the chlorine:

-

Amines, alcohols, or thiols can undergo SNAr reactions

-

Typically requires heating (60-100°C) in polar aprotic solvents (DMF, DMSO)

-

Often facilitated by base (K₂CO₃, Cs₂CO₃)

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds:

-

Suzuki coupling with boronic acids or esters

-

Buchwald-Hartwig amination with primary or secondary amines

-

Sonogashira coupling with terminal alkynes

These transformations would generate diverse derivatives with potentially enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume